molecular formula C22H26BrN3O2 B15076503 2-(4-Methoxyphenyl)-N-(2-morpholinoethyl)quinolin-4-amine hydrobromide CAS No. 853333-47-8

2-(4-Methoxyphenyl)-N-(2-morpholinoethyl)quinolin-4-amine hydrobromide

Cat. No.: B15076503
CAS No.: 853333-47-8
M. Wt: 444.4 g/mol
InChI Key: AXNYVKCFGTZBRH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(2-morpholinoethyl)quinolin-4-amine hydrobromide is a synthetic organic compound. It is characterized by the presence of a quinoline core, a methoxyphenyl group, and a morpholinoethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-N-(2-morpholinoethyl)quinolin-4-amine hydrobromide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Morpholinoethyl Side Chain: This step may involve nucleophilic substitution reactions using morpholine and appropriate alkylating agents.

    Formation of the Hydrobromide Salt: The final compound is often converted to its hydrobromide salt form for increased stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the quinoline core or the amine group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-N-(2-morpholinoethyl)quinolin-4-amine hydrobromide would depend on its specific biological target. Generally, compounds with a quinoline core can interact with various molecular targets, such as enzymes, receptors, or DNA. The methoxyphenyl and morpholinoethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain a quinoline core.

    Methoxyphenyl Derivatives: Compounds such as anisole and methoxybenzene.

    Morpholinoethyl Derivatives: Compounds like morpholine and its derivatives.

Uniqueness

2-(4-Methoxyphenyl)-N-(2-morpholinoethyl)quinolin-4-amine hydrobromide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

853333-47-8

Molecular Formula

C22H26BrN3O2

Molecular Weight

444.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)quinolin-4-amine;hydrobromide

InChI

InChI=1S/C22H25N3O2.BrH/c1-26-18-8-6-17(7-9-18)21-16-22(19-4-2-3-5-20(19)24-21)23-10-11-25-12-14-27-15-13-25;/h2-9,16H,10-15H2,1H3,(H,23,24);1H

InChI Key

AXNYVKCFGTZBRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCOCC4.Br

Origin of Product

United States

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